2,5-Dimethoxyterephthalic acid

説明

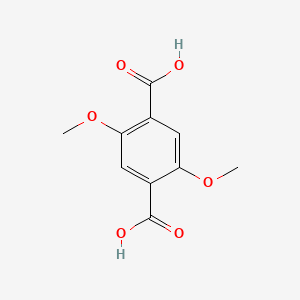

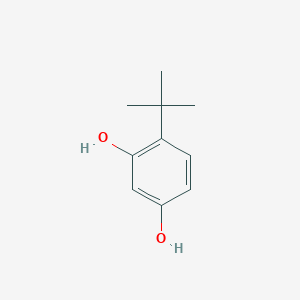

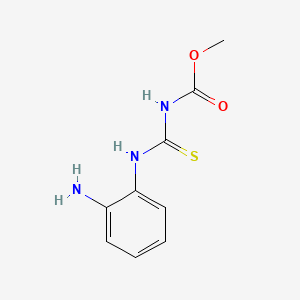

2,5-Dimethoxyterephthalic acid is a chemical compound with the molecular formula C10H10O6 . It is an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

Polyamides were synthesized from 2,5-dimethoxyterephthaloyl dichloride and diamines. Also, polyimines and polyaldoles were prepared from 2,5-dimethoxy-terephthaldehyde with diamines and ketones . Another study reported the one-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, FeCu, Cu) catalysts .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyterephthalic acid is nearly planar, with maximum deviations from the least-squares planes calculated for all non-H atoms . The molecular formula is C10H10O6, with an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da .Chemical Reactions Analysis

In the field of materials science, 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Electrochromism of M-MOF-74 (M = Mg, Mn, Co, or Zn) is reported, which is a honeycomb nano-framework in which hexagonally packed 1D arrays of metal cations are coordinated with 2,5-dihydroxyterephthalic (dhtp) acid linker .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxyterephthalic acid include a density of 1.4±0.1 g/cm3, boiling point of 434.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 174.6±22.2 °C, and index of refraction of 1.572 .科学的研究の応用

1. Application in Materials Science

- Summary of the Application : 2,5-Dimethoxyterephthalic acid, also known as 2,5-dihydroxyterephthalic acid (H4-p-DHT), is used in the field of materials science due to its two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties). In its partially (–2H) or totally (–4H) deprotonated form, it acts as an efficient organic ligand, enabling the synthesis of numerous coordination polymers .

- Methods of Application : The study focused on alkali salts obtained from partial to complete neutralization of 2,5-dihydroxyterephthalic acid in the Li–Na system .

- Results or Outcomes : The electrochemical assessment of the anhydrous Na2(Li2)-p-DHT compound measured in Li half-cell revealed poor performances compared to Li4-p-DHT (Li4C8H2O6) due to cationic disorder of the two alkali ions in the crystal structure .

2. Application in Luminescent Coordination Polymers

- Summary of the Application : 2,5-Dimethoxyterephthalic acid is used in the synthesis of luminescent coordination polymers .

- Methods of Application : The synthesis and crystal structure of the solvent-free coordination polymer CoII (2,5-DMT) (1) with 2,5-DMT ≡ 2,5-dimethoxyterephthalate were reported. This is isostructural to the already reported MnII and ZnII congeners .

- Results or Outcomes : The compounds of the MII(2,5-DMT) composition show high thermal stability up to more than 300 °C. MII(2,5-DMT) with MII = MnII, ZnII and 2 show a bright luminescence upon blue light irradiation (λ = 405 nm), whereas CoII in 1 quenches the emission .

将来の方向性

特性

IUPAC Name |

2,5-dimethoxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSHXQQBOGFGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396331 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxyterephthalic acid | |

CAS RN |

21004-11-5 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)